N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE
Description
The compound N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methylphenyl group. A sulfanyl (-S-) linker connects this heterocyclic system to an acetamide moiety, which is further substituted by a 4-chloro-2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and binding affinity .
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N4OS/c1-13-2-4-14(5-3-13)18-11-19-21(27-8-9-30(19)29-18)32-12-20(31)28-17-7-6-15(23)10-16(17)22(24,25)26/h2-11H,12H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUAXEUZULZVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-chloro-2-(trifluoromethyl)aniline, which is then subjected to various chemical reactions to introduce the pyrazolo[1,5-a]pyrazine and sulfanyl groups. The final step involves the acylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share key features, including:
- Heterocyclic cores (pyrazolo[1,5-a]pyrazine, triazolo[1,5-a]pyrimidine, or triazole).
- Sulfanyl-linked acetamide side chains.
- Halogenated or substituted aryl groups influencing bioactivity.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The pyrazolo[1,5-a]pyrazine core in the target compound may offer distinct electronic and steric properties compared to triazole or triazolopyrimidine cores in analogs . Pyrazine derivatives are often associated with kinase inhibition, while triazoles are linked to antimicrobial and antiviral activities .
- Example: ’s triazolopyrimidine derivatives showed 40–43% tobacco mosaic virus (TMV) inhibition, suggesting the target compound’s pyrazine core might be optimized for different biological targets .
Substituent Effects :
- The 4-chloro-2-(trifluoromethyl)phenyl group in the target compound contrasts with simpler halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ). The CF3 group enhances hydrophobicity and may improve blood-brain barrier penetration compared to analogs with methylsulfanyl or pyridinyl groups .
- ’s analog with a 3-(methylsulfanyl)phenyl group highlights how electron-donating substituents may reduce binding affinity compared to electron-withdrawing groups like CF3 .
Biological Activity :
- Triazole-based analogs (e.g., ) often exhibit antimicrobial or antifungal properties, whereas pyrazine/triazolopyrimidine derivatives (e.g., ) show antiviral activity. The target compound’s bioactivity profile remains speculative but could be inferred from structural parallels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
